6-Chlorotetrazolo[1,5-b]pyridazine 6-Chlorotetrazolo[1,5-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 21413-15-0
VCID: VC3825973
InChI: InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H
SMILES: C1=CC(=NN2C1=NN=N2)Cl
Molecular Formula: C4H2ClN5
Molecular Weight: 155.54 g/mol

6-Chlorotetrazolo[1,5-b]pyridazine

CAS No.: 21413-15-0

Cat. No.: VC3825973

Molecular Formula: C4H2ClN5

Molecular Weight: 155.54 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorotetrazolo[1,5-b]pyridazine - 21413-15-0

Specification

CAS No. 21413-15-0
Molecular Formula C4H2ClN5
Molecular Weight 155.54 g/mol
IUPAC Name 6-chlorotetrazolo[1,5-b]pyridazine
Standard InChI InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H
Standard InChI Key RRBQGBYFXZPPAH-UHFFFAOYSA-N
SMILES C1=CC(=NN2C1=NN=N2)Cl
Canonical SMILES C1=CC(=NN2C1=NN=N2)Cl

Introduction

Chemical Identity and Structural Features

6-Chlorotetrazolo[1,5-b]pyridazine belongs to the tetrazolo-pyridazine family, a class of bicyclic compounds with high nitrogen content. Its molecular formula is C₄H₂ClN₅, with a molecular weight of 155.55 g/mol . The compound’s systematic name, 6-chloranyl- tetrazolo[1,5-b]pyridazine, reflects its IUPAC nomenclature. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₄H₂ClN₅
Molecular Weight155.55 g/mol
CAS Registry Number21413-15-0
Canonical SMILESClc1ccc2nnnn2n1
InChIKeyRRBQGBYFXZPPAH-UHFFFAOYSA-N
Aromatic Bond Count10

The compound’s planar structure features a pyridazine ring fused to a tetrazole ring, with the chlorine atom occupying the 6-position. X-ray crystallography data from the Cambridge Structural Database (CSD) confirm its non-planar geometry, with bond angles and lengths consistent with aromatic systems .

Synthesis and Production Methods

Laboratory Synthesis

The most widely reported synthesis involves a two-step process starting from 3,6-dichloropyridazine:

  • Hydrazination: Reaction with hydrazine hydrate in ethanol at room temperature yields 1-(6-chloropyridazin-3-yl)hydrazine .

  • Diazotization: Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C induces cyclization, forming 6-chlorotetrazolo[1,5-b]pyridazine in near-quantitative yield .

Reaction Conditions:

  • Temperature: 0–5°C (ice bath) for diazotization .

  • Solvent: Ethanol or aqueous HCl .

  • Yield: >95% after recrystallization .

Industrial Scalability

Industrial production methods remain underdeveloped due to challenges in handling reactive intermediates (e.g., azides) and ensuring thermal stability. Scale-up efforts prioritize:

  • Solvent Optimization: Replacing ethanol with cheaper, high-boiling solvents (e.g., DMF).

  • Safety Protocols: Implementing explosion-proof reactors and real-time temperature monitoring .

Hazard Considerations

A 2023 incident involving 6-azidotetrazolo[1,5-b]pyridazine—a related compound—highlighted risks of spontaneous detonation during storage . While 6-chlorotetrazolo[1,5-b]pyridazine is more stable, precautions include:

  • Storage: Dry, cold environments (<4°C) to prevent decomposition.

  • Handling: Avoid mechanical shock or sudden temperature changes .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at the 6-position undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions:

  • Reagents: Ethanolamine, sodium hydrosulfide.

  • Conditions: Room temperature, 12–24 hours .

  • Products: 6-Amino- or 6-mercapto-tetrazolo[1,5-b]pyridazine derivatives .

Redox Reactions

The tetrazole ring participates in redox transformations:

  • Oxidation: Hydrogen peroxide (H₂O₂) converts the tetrazole ring to a 1,2,3-triazole oxide, though yields are moderate (40–60%) .

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the pyridazine ring, yielding dihydro derivatives .

Thermal Stability

Differential scanning calorimetry (DSC) data reveal a decomposition onset at 180°C, with exothermic peaks indicating rapid degradation above 200°C .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point162–164°C (decomposes)DSC
Solubility in Water2.1 mg/mL (25°C)Experimental
LogP (Octanol-Water)1.45Calculated
Crystal Density1.72 g/cm³CSD

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in DMF or DMSO .

Applications in Scientific Research

Medicinal Chemistry

6-Chlorotetrazolo[1,5-b]pyridazine serves as a scaffold for kinase inhibitors. Substitution at the 6-position with amino groups enhances binding to ATP pockets in Bruton’s tyrosine kinase (BTK) .

Energetic Materials

While less energetic than azido analogs, chlorine substitution improves thermal stability, making it a candidate for low-sensitivity explosives .

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis .

Future Directions

  • Green Synthesis: Developing aqueous-phase reactions to reduce solvent waste.

  • Biological Screening: Expanding studies on antitumor and antimicrobial activity.

  • Computational Modeling: Predicting stability and reactivity via DFT calculations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator